molecular formula C6H8N2 B2470544 3-Ethylpyridazine CAS No. 28200-51-3

3-Ethylpyridazine

Cat. No.: B2470544
CAS No.: 28200-51-3
M. Wt: 108.144
InChI Key: VPHSTJOEAKXUBG-UHFFFAOYSA-N
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Description

3-Ethylpyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-dicarbonyl compounds with hydrazine derivatives under controlled conditions. For instance, the condensation of 1,2-diketones with hydrazine hydrate can yield pyridazine derivatives, which can then be further alkylated to introduce the ethyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazine N-oxides.

    Reduction: Reduction reactions can convert pyridazine derivatives into dihydropyridazines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted pyridazines depending on the reagents used.

Scientific Research Applications

3-Ethylpyridazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Ethylpyridazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound .

Properties

IUPAC Name

3-ethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-4-3-5-7-8-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHSTJOEAKXUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902499
Record name NoName_3003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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